molecular formula C9H12Cl4 B13983898 1-Chloro-2,2,3,3-tetramethyl-1-(trichloroethenyl)cyclopropane CAS No. 72866-04-7

1-Chloro-2,2,3,3-tetramethyl-1-(trichloroethenyl)cyclopropane

Cat. No.: B13983898
CAS No.: 72866-04-7
M. Wt: 262.0 g/mol
InChI Key: TYTHCFPUWTZWBO-UHFFFAOYSA-N
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Description

1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane is an organic compound with a unique structure characterized by a cyclopropane ring substituted with chlorine and trichlorovinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane typically involves the reaction of 2,2,3,3-tetramethylcyclopropane with trichlorovinyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,2,3,3-tetramethyl-1-(trifluoromethyl)cyclopropane
  • 1-Chloro-2,2,3,3-tetramethyl-1-(methylsulfonyl)cyclopropane

Uniqueness

1-Chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichlorovinyl)cyclopropane is unique due to the presence of the trichlorovinyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

72866-04-7

Molecular Formula

C9H12Cl4

Molecular Weight

262.0 g/mol

IUPAC Name

1-chloro-2,2,3,3-tetramethyl-1-(1,2,2-trichloroethenyl)cyclopropane

InChI

InChI=1S/C9H12Cl4/c1-7(2)8(3,4)9(7,13)5(10)6(11)12/h1-4H3

InChI Key

TYTHCFPUWTZWBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)(C)C)C

Origin of Product

United States

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